BenchChemオンラインストアへようこそ!

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Medicinal Chemistry Process Chemistry Building Block Synthesis

Procure CAS 934536-10-4 as the preferred Boc-protected 3-fluoro-4-aminopiperidine scaffold for kinase and CGRP antagonist R&D. Its 98% synthetic yield and orthogonal Boc chemistry offer a quantifiable advantage over Cbz analogs, enabling cost-effective, multi-gram parallel synthesis. The 3-fluoro substitution reduces amine basicity (pKa ~8.88) versus non-fluorinated piperidines, enhancing downstream drug properties. This racemic building block allows rapid analog generation, deferring costly chiral resolution until a specific stereochemical preference is established.

Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
CAS No. 934536-10-4
Cat. No. B109420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
CAS934536-10-4
Synonymstert-Butyl 4-Amino-3-fluoropiperidine-1-carboxylate;  4-Amino-3-fluoro-1,1-dimethylethylester-1-piperidinecarboxylic Acid; 
Molecular FormulaC10H19FN2O2
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)F)N
InChIInChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3
InChIKeyZQRYPCAUVKVMLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS 934536-10-4) – Comparative Differentiation for Scientific Selection


tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS 934536-10-4, C₁₀H₁₉FN₂O₂, MW 218.27 g/mol) is a Boc-protected, 3-fluoro-4-amino-substituted piperidine building block widely employed as a versatile intermediate in medicinal chemistry programs, particularly in the synthesis of CGRP receptor antagonists, JAK inhibitors, and TBK1/IKKε inhibitors . Its defining structural features—a fluorine atom at the 3-position and an amine at the 4-position—confer distinct physicochemical and stereoelectronic properties that differentiate it from non-fluorinated analogs, alternative protecting group strategies (e.g., Cbz), and stereoisomeric variants, directly impacting synthetic utility, downstream biological activity, and procurement decision-making in both academic and industrial settings [1].

Why Generic Substitution Fails: Quantitative Differentiation of CAS 934536-10-4 from Closest Analogs


The piperidine scaffold is a cornerstone of medicinal chemistry, yet even subtle modifications—such as the introduction of a single fluorine atom, choice of protecting group, or stereochemical configuration—can drastically alter a compound's synthetic accessibility, physicochemical properties (e.g., pKa, LogP), metabolic stability, and biological target engagement . For CAS 934536-10-4, the Boc-protected 3-fluoro-4-aminopiperidine framework offers a quantifiably advantageous balance: its synthetic yield from commercially available precursors reaches 98% under straightforward reductive amination conditions, significantly exceeding the typical 66–68% overall yields reported for analogous chiral fluoropiperidine syntheses . Moreover, the Boc group enables orthogonal deprotection strategies incompatible with Cbz analogs, while the 3-fluorine substituent reduces amine basicity (predicted pKa ≈ 8.88) relative to non-fluorinated 4-aminopiperidines (typical pKa ≈ 10–11), a property linked to improved oral absorption and reduced hERG liability in downstream drug candidates . These distinctions render simple substitution with non-fluorinated, Cbz-protected, or alternative stereoisomeric analogs scientifically unjustifiable for applications demanding precise control over synthesis yield, orthogonal protecting group chemistry, or optimized pharmacokinetic profiles.

Product-Specific Quantitative Evidence Guide: Where CAS 934536-10-4 Outperforms Comparators


Synthetic Yield Advantage: 98% via Reductive Amination vs. Typical 66–68% for Chiral Fluoropiperidines

The synthesis of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS 934536-10-4) proceeds via reductive amination of 3-fluoro-4-oxopiperidine-1-carboxylate with ammonium acetate and sodium cyanoborohydride in methanol at room temperature, affording a 98% isolated yield of the racemic cis/trans mixture as a yellow solid . In contrast, the large-scale preparation of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine via Rh-catalyzed asymmetric hydrogenation reports an overall yield of 66–68% with >99% ee [1]. This 30–32% absolute yield advantage for the racemic Boc-protected intermediate translates to lower cost per gram, reduced material waste, and faster access to multi-gram quantities for early-stage medicinal chemistry campaigns, making CAS 934536-10-4 the preferred entry point for SAR exploration prior to chiral resolution.

Medicinal Chemistry Process Chemistry Building Block Synthesis

Reduced Basicity (pKa ≈ 8.88) vs. Non-Fluorinated 4-Aminopiperidines (pKa ≈ 10–11): Implications for Oral Absorption

The predicted acid dissociation constant (pKa) of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is 8.88 ± 0.40 . This value is approximately 1–2 log units lower than the typical pKa range of 10–11 reported for non-fluorinated 4-aminopiperidine derivatives, a reduction directly attributable to the electron-withdrawing inductive effect of the 3-fluorine substituent [1]. In the context of medicinal chemistry, lowering the basicity of piperidine amines has been systematically shown to significantly improve oral absorption by reducing the fraction of ionized species at intestinal pH, a phenomenon documented across multiple fluoropiperidine drug discovery programs [2]. This pKa reduction provides a quantifiable, structure-based rationale for selecting the 3-fluoro-4-aminopiperidine scaffold over non-fluorinated analogs when optimizing lead compounds for oral dosing.

Drug Design Physicochemical Profiling Oral Bioavailability

Orthogonal Protecting Group Strategy: Boc vs. Cbz Enables Acid-Labile Deprotection in Presence of Hydrogenation-Sensitive Functionality

CAS 934536-10-4 employs a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which undergoes quantitative deprotection under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) [1]. This contrasts sharply with Cbz-protected analogs such as cis-1-Cbz-4-amino-3-fluoropiperidine (CAS 1268520-82-6), which require hydrogenolysis (H₂, Pd/C) for deprotection . For synthetic sequences containing hydrogenation-labile functional groups (e.g., alkenes, alkynes, nitro groups, benzyl ethers, or certain heterocycles), the Boc strategy enables orthogonal deprotection without compromising other structural elements, whereas Cbz deprotection would lead to undesired reduction of sensitive moieties. This orthogonality is a decisive factor in complex multistep syntheses where protecting group compatibility dictates overall synthetic route feasibility and yield.

Organic Synthesis Protecting Group Chemistry Orthogonal Deprotection

Chiral Resolution Accessibility: Racemic CAS 934536-10-4 as Gateway to Enantiopure cis- and trans-4-Amino-3-fluoropiperidines

CAS 934536-10-4 is supplied as a racemic mixture of cis and trans diastereomers (and their enantiomers), providing a single, cost-effective entry point to all four stereoisomeric forms of 4-amino-3-fluoropiperidine after chiral chromatographic resolution or asymmetric synthesis elaboration [1]. The enantiopure stereoisomers—specifically (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-20-1) and (3S,4S)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS 1228185-45-2)—are each commercially available as discrete single-enantiomer products, with CAS 907544-20-1 representing the cis-(3S,4R) configuration and CAS 1228185-45-2 representing the cis-(3S,4S) configuration [2]. Notably, the (3S,4S) stereoisomer has been explicitly associated with hERG inhibition (IC₅₀ = 44 μM) and QT prolongation in vivo, a liability that underscores the critical importance of stereochemical control in drug candidate selection . In contrast, the (3S,4R) stereoisomer and its derivatives have been advanced as key intermediates in CGRP receptor antagonists and JAK inhibitors with reduced hERG activity . Procuring the racemic CAS 934536-10-4 enables initial SAR exploration across all stereoisomers before committing to the higher-cost, single-enantiomer procurement required for late-stage lead optimization.

Chiral Synthesis Stereochemistry Medicinal Chemistry

Computed Physicochemical Profile: LogP ≈ 1.14 and TPSA = 55.56 Ų Favor CNS Drug-Likeness vs. Non-Fluorinated Analogs

Consensus LogP for tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is calculated as 1.14 (average of five prediction methods: iLOGP 2.25, XLOGP3 0.78, WLOGP 1.33, MLOGP 1.01, SILICOS-IT 0.35), with a topological polar surface area (TPSA) of 55.56 Ų . These values place the compound well within favorable ranges for CNS drug-likeness (LogP 1–3, TPSA < 70–90 Ų) and comply with Lipinski's Rule of Five (MW 218.27, HBD 1, HBA 4) [1]. In contrast, non-fluorinated 4-aminopiperidine analogs typically exhibit higher LogP values due to the absence of the polarizing fluorine atom, which can negatively impact aqueous solubility and metabolic stability. The fluorine-induced modulation of LogP, combined with reduced basicity (see Evidence Item 2), positions the 3-fluoro-4-aminopiperidine scaffold as a strategically advantageous starting point for CNS-targeted drug discovery programs where balancing permeability and solubility is critical.

Computational Chemistry CNS Drug Design Lipinski's Rule of Five

Optimal Research and Industrial Application Scenarios for tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS 934536-10-4)


Early-Stage Medicinal Chemistry: SAR Exploration of Fluoropiperidine-Containing Lead Series

Procure CAS 934536-10-4 as the racemic, Boc-protected building block for rapid analog generation in hit-to-lead programs targeting kinases (e.g., JAK, TBK1/IKKε), GPCRs (e.g., CGRP receptor), or ion channels. The 98% synthetic yield and commercial availability at >95% purity enable cost-effective, multi-gram procurement for parallel synthesis . The racemic nature allows initial screening of both cis and trans stereoisomers, deferring expensive chiral procurement until a specific stereochemical preference is established [1].

CGRP Receptor Antagonist Synthesis for Migraine Research

The 4-amino-3-fluoropiperidine moiety is a recognized pharmacophore in CGRP receptor antagonists, a validated target for migraine therapeutics . CAS 934536-10-4 serves as the direct precursor to the (3S,4R)-configured intermediate (CAS 907544-20-1) employed in patented CGRP antagonist structures [1]. Procurement of the Boc-protected racemate, followed by chiral resolution or asymmetric synthesis, provides access to this privileged scaffold with documented intellectual property relevance.

TBK1/IKKε Inhibitor Development for Oncology and Immunology

US Patent US20160376283A1 (Merck Patent GmbH) explicitly discloses the use of 4-amino-3-fluoropiperidine-1-carboxylic acid tert-butyl ester (CAS 934536-10-4) as a key intermediate in the synthesis of compounds of Formula I, which are described as TBK1/IKKε inhibitors with potential applications in cancer and inflammatory diseases . For industrial medicinal chemistry teams working in the TBK1/IKKε space, this compound represents a direct, patent-cited building block, offering a defined entry point to proprietary chemical space and potentially accelerating patent filing timelines.

Process Chemistry: Scalable Route to Fluorinated Piperidine Intermediates

The robust reductive amination procedure yielding 98% of CAS 934536-10-4 from commercially available 3-fluoro-4-oxopiperidine-1-carboxylate is amenable to scale-up . For CROs and internal process chemistry groups, this route offers a high-yielding, chromatography-free (after workup) entry to multi-hundred-gram or kilogram quantities of the fluorinated piperidine core, supporting preclinical toxicology studies and Phase I clinical material production. The Boc protecting group is compatible with standard industrial deprotection protocols (e.g., HCl in isopropanol) and orthogonal to hydrogenation-sensitive functionalities present in complex drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.